molecular formula C13H11N3OS3 B13735449 Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- CAS No. 135489-18-8

Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-

Cat. No.: B13735449
CAS No.: 135489-18-8
M. Wt: 321.4 g/mol
InChI Key: GXCLVZPARGRAOL-UHFFFAOYSA-N
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Description

Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- is a complex organic compound that features a unique structure incorporating an isothiazole ring, a cyano group, and a phenylmethylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the isothiazole ring, followed by the introduction of the cyano and phenylmethylthio groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the isothiazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isothiazole ring and cyano group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-
  • Phenyl cyano acetamide
  • N-(2-cyano-phenyl)-acetamide

Uniqueness

Compared to similar compounds, Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various scientific fields.

Properties

CAS No.

135489-18-8

Molecular Formula

C13H11N3OS3

Molecular Weight

321.4 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-4-cyano-1,2-thiazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H11N3OS3/c14-6-10-12(18-8-11(15)17)16-20-13(10)19-7-9-4-2-1-3-5-9/h1-5H,7-8H2,(H2,15,17)

InChI Key

GXCLVZPARGRAOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=NS2)SCC(=O)N)C#N

Origin of Product

United States

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